![molecular formula C29H23N7O2 B14607669 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid CAS No. 61064-37-7](/img/structure/B14607669.png)
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a diazenyl group (-N=N-) linked to a benzoic acid moiety, with additional aniline and pyrimidine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a benzoic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives.
科学的研究の応用
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with molecular targets through its diazenyl and aromatic groups. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The specific pathways involved depend on the compound’s structure and the biological system .
類似化合物との比較
Similar Compounds
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Another diazenyl benzoic acid derivative with different substituents.
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Features an imidazole group instead of the pyrimidine moiety.
特性
CAS番号 |
61064-37-7 |
|---|---|
分子式 |
C29H23N7O2 |
分子量 |
501.5 g/mol |
IUPAC名 |
2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C29H23N7O2/c37-28(38)23-18-10-11-19-24(23)35-36-25-26(30-20-12-4-1-5-13-20)33-29(32-22-16-8-3-9-17-22)34-27(25)31-21-14-6-2-7-15-21/h1-19H,(H,37,38)(H3,30,31,32,33,34) |
InChIキー |
SRQWZZWIMRJUBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
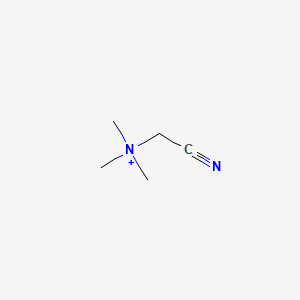
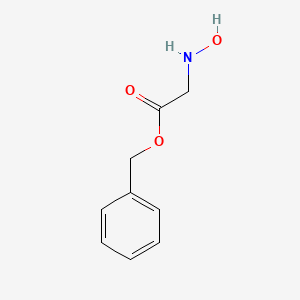
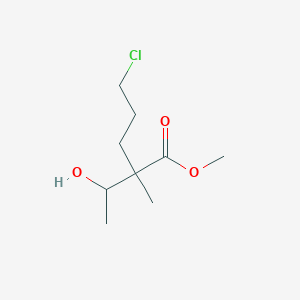

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
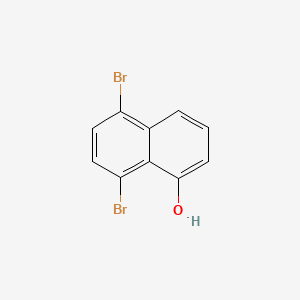
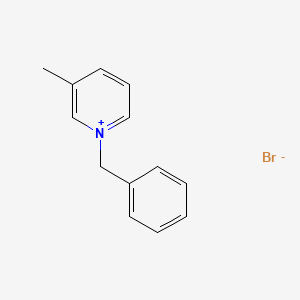

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
